molecular formula C8H7BrF3N B11860900 4-bromo-N-methyl-N-(trifluoromethyl)aniline

4-bromo-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B11860900
M. Wt: 254.05 g/mol
InChI Key: MINGWLDYDMJYGT-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8BrF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-N-methyl-N-(trifluoromethyl)aniline involves the reaction of 4-bromoaniline with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-methyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • 4-bromo-2-(trifluoromethyl)aniline
  • 5-amino-2-bromobenzotrifluoride

Uniqueness

4-bromo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a bromine atom, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

4-bromo-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-13(8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

MINGWLDYDMJYGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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